![molecular formula C16H22N2O3S2 B1673999 3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione CAS No. 50655-20-4](/img/structure/B1673999.png)
3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione
Overview
Description
FR106969 is a platelet activating factor antagonist isolated from fungus. It is an anti-inflammatory agent.
Scientific Research Applications
Structural Analysis and Molecular Conformation
DKPs, including derivatives similar to the specified compound, have been studied for their unique structural properties. For instance, the structural analysis of N-monomethylated cyclic dipeptides has revealed insights into their molecular conformation, demonstrating how these molecules form distinct units in crystal lattices through hydrogen bonding. Such studies provide foundational knowledge for understanding the physical and chemical properties of DKPs, facilitating their application in materials science and drug design (Gdaniec & Liberek, 1987).
Natural Product Synthesis and Biological Activities
Research on sulfurated diketopiperazines from algae-associated Trichoderma virens highlights the potential of DKPs as sources of new natural products with biological activity. These compounds have been evaluated for their inhibition of marine-derived organisms, indicating the potential use of DKPs in developing novel bioactive compounds (Shi et al., 2018).
Antibacterial Activity
The study of secondary metabolites from the endophytic fungus Purpureocillium lilacinum isolated from mangrove Sonneratia alba led to the discovery of diketopiperazines with antibacterial activity against Gram-positive bacteria. This research underscores the potential of DKPs in the development of new antibacterial agents, highlighting their importance in pharmaceutical research (Bara et al., 2020).
properties
IUPAC Name |
3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIJHVRXTHDGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964891 | |
Record name | 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(methylthio)-1,4-dimethyl-3-(hydroxymethyl)-6-(phenylmethyl)-2,5-piperazinedione | |
CAS RN |
50655-20-4 | |
Record name | FR 106969 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050655204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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